molecular formula C8H8F3NO2S2 B2574460 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester CAS No. 157984-52-6

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester

Cat. No. B2574460
Key on ui cas rn: 157984-52-6
M. Wt: 271.27
InChI Key: MCDNYBOKFFCHAQ-UHFFFAOYSA-N
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Patent
US05324837

Procedure details

The general procedure of Krebs, Aust. J. Chem., 42, 1291 (1989) was employed. Ethyl 3-amino-4,4,4-trifluorocrotonate (9.16 g, 50 mmol) was dissolved in 30 mL of N,N-dimethylformamide and 1.2 g of 60 percent in mineral oil sodium hydride (50 mmol) was added in small portions with stirring and cooling to keep the temperature around 25° C. The mixture was stirred for about 1 hr until the evolution of gas had essentially ceased and was then cooled to -7° C. Carbon disulfide (4.19 g, 55 mmol) in 4 mL of N,N-dimethylformamide was then added slowly with stirring maintaining the temperature below 10° C. by cooling. The mixture was then allowed to warm to 15° C. and 8.29 g (60 mmol) of iodomethane in 4 mL of N,N-dimethylformamide was added with stirring. After 15 min (minutes) the reaction mixture was poured onto 75 g of ice. The red oil that formed was extracted into 2×75 mL of ether. The ethereal solution was washed with saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure and the residue was dissolved in 50 mL of ethanol and 7.91 g (100 mmol) of pyridine. A solution prepared by dissolving 12.7 g (50 mmol) of iodine and 20.75 g (125 mmol) of potassium iodide in 100 mL of water was added to this slowly with stirring. The precipitate that formed was collected by filtration and dissolved in ether. The ethereal solution was washed with water and 2×60 mL of 0.5N sodium thiosulfate solution, dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure. The residue was recrystallized from hexane to obtain 5.7 g (42 percent of theory) of the title compound as a solid melting at 64°-65° C.
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
8.29 g
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Five
Quantity
7.91 g
Type
reactant
Reaction Step Six
Quantity
12.7 g
Type
reactant
Reaction Step Seven
Quantity
20.75 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[C:9]([F:12])([F:11])[F:10])=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].[H-].[Na+].[C:15](=[S:17])=[S:16].IC.N1C=CC=C[CH:21]=1.II.[I-].[K+]>CN(C)C=O.O>[CH3:21][S:16][C:15]1[S:17][N:1]=[C:2]([C:9]([F:10])([F:11])[F:12])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
9.16 g
Type
reactant
Smiles
N\C(=C/C(=O)OCC)\C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.19 g
Type
reactant
Smiles
C(=S)=S
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
8.29 g
Type
reactant
Smiles
IC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
ice
Quantity
75 g
Type
reactant
Smiles
Step Six
Name
Quantity
7.91 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
12.7 g
Type
reactant
Smiles
II
Name
Quantity
20.75 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the temperature around 25° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 1 hr until the evolution of gas
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The red oil that formed
EXTRACTION
Type
EXTRACTION
Details
was extracted into 2×75 mL of ether
WASH
Type
WASH
Details
The ethereal solution was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 mL of ethanol
CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was added to this slowly
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
WASH
Type
WASH
Details
The ethereal solution was washed with water and 2×60 mL of 0.5N sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C(=NS1)C(F)(F)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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